tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate” is also known as N-Boc-2-aminoacetaldehyde . It is an organic building block with the linear formula: HCOCH2NHCO2C(CH3)3 . The molecular weight is 159.18 .
Synthesis Analysis
N-Boc-2-aminoacetaldehyde reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: CC©©OC(=O)NCC=O . The InChI key is ACNRTYKOPZDRCO-UHFFFAOYSA-N .Chemical Reactions Analysis
The α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .Physical And Chemical Properties Analysis
The compound has a refractive index n20/D of 1.455 (lit.) . It has a predicted density of 1.035±0.06 g/cm3 , and a predicted boiling point of 237.2±23.0 °C . The vapor pressure is 0.0454mmHg at 25°C .properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "tert-butyl carbamate", "2-oxoethyl bromide", "sodium hydride", "3-chlorooxetane", "potassium carbonate", "acetonitrile", "diethyl ether", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 2-oxoethyl bromide in the presence of sodium hydride to form tert-butyl N-(2-oxoethyl)carbamate.", "Step 2: 3-chlorooxetane is added to the reaction mixture and heated to form tert-butyl N-[3-(2-chloroethyl)oxetan-3-yl]carbamate.", "Step 3: The chloro group is replaced with a carbamate group by reacting the intermediate product with potassium carbonate in acetonitrile to form tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate.", "Step 4: The final product is isolated by filtration and washed with diethyl ether and water." ] } | |
CAS RN |
2137575-41-6 |
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.